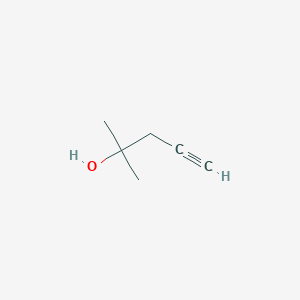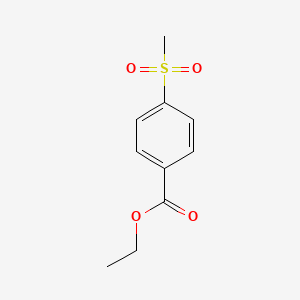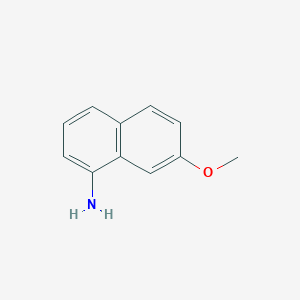
2-(1,3-Benzothiazol-2-yl)benzoic acid
Overview
Description
2-(1,3-Benzothiazol-2-yl)benzoic acid (BTBA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 156–158 °C and a boiling point of 287–289 °C. BTBA is a derivative of benzoic acid and is used in many scientific research experiments, such as those related to biochemistry and physiology. BTBA is also known as 2-benzothiazol-2-ylbenzoic acid, BTB, and 2-benzothiazolylbenzoic acid.
Scientific Research Applications
Antimicrobial and Antifungal Properties
2-(1,3-Benzothiazol-2-yl)benzoic acid and its derivatives have shown significant antimicrobial and antifungal activities. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, revealing good antimicrobial activity against various bacterial strains causing human infections (Mishra et al., 2019). Additionally, Sharma et al. (2012) designed and synthesized quinazolin-4(3H)-ones as potent antibacterial agents, demonstrating significant antimicrobial activity (Sharma et al., 2012).
Corrosion Inhibition
Research by Hu et al. (2016) indicated that benzothiazole derivatives are effective corrosion inhibitors for steel in acidic environments. They found that these inhibitors offer high inhibition efficiencies and stability, adsorbing onto surfaces via both physical and chemical means (Hu et al., 2016).
Fluorescent Properties and Bioimaging
Yu et al. (2013) synthesized fluorescent materials containing benzothiazolyl moiety. These materials exhibit bright emissions, making them suitable for applications in photoluminescence (Yu et al., 2013). Furthermore, Gu et al. (2017) developed a benzothiazole-based fluorescent probe for bioimaging of Hg2+ and Cu2+, highlighting its potential in biological sciences (Gu et al., 2017).
Safety and Hazards
Future Directions
The synthesis of benzothiazoles, including 2-(1,3-Benzothiazol-2-yl)benzoic acid, is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring new potential applications of these compounds .
Relevant Papers Several papers have been published on the synthesis and properties of this compound and related compounds . These papers provide valuable insights into the synthesis methods, chemical reactions, and potential applications of these compounds.
Mechanism of Action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-yl)benzoic acid are enzymes involved in bacterial growth and survival. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial cell wall synthesis, DNA replication, and metabolic processes, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the bacteria, leading to their death. The compound’s interaction with its targets results in the disruption of essential biochemical processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting key enzymes, it disrupts the synthesis of bacterial cell walls, DNA replication, and various metabolic processes . The downstream effects of these disruptions include the inhibition of bacterial growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial cell wall synthesis, inhibition of DNA replication, and interference with metabolic processes . These disruptions inhibit bacterial growth and survival, making this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of DNA gyrase, an enzyme essential for DNA replication in bacteria . This inhibition disrupts bacterial cell division, making the compound a potential antibacterial agent. Additionally, this compound interacts with peptide deformylase, an enzyme involved in protein synthesis, further contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth . It also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, this compound has been shown to downregulate the expression of certain oncogenes, leading to reduced cancer cell viability . Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound inhibits enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression. Additionally, this compound can activate certain signaling pathways, leading to the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that continuous exposure to the compound can result in adaptive cellular responses, potentially leading to resistance in microbial populations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, resulting in the formation of metabolites that can either retain or lose biological activity. These metabolic processes can influence the overall efficacy and toxicity of this compound . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity, as they determine its availability at the site of action .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, exerting its biological effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism and apoptosis .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHKJRBEJIXPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287509 | |
| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6340-29-0 | |
| Record name | 6340-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,3-benzothiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




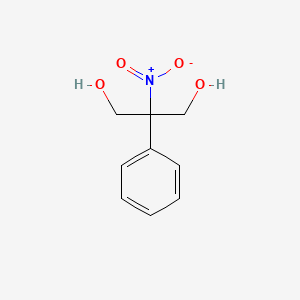

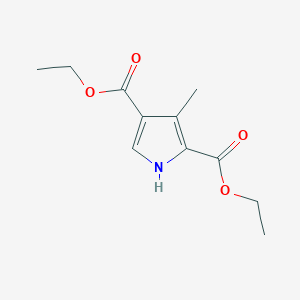
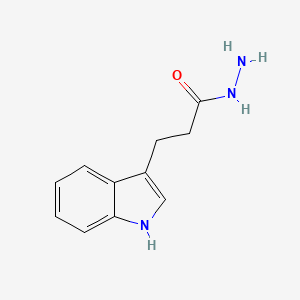


![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

